Lysinoalanine, (S,R)-
Overview
Description
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is a derivative of the essential amino acid lysine. It is characterized by the presence of an additional amino and carboxyl group attached to the lysine molecule. This compound is significant in various biochemical processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- typically involves the reaction of lysine with specific reagents that introduce the additional amino and carboxyl groups. One common method is the reaction of lysine with acrylonitrile, followed by hydrolysis to yield the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the product.
Industrial Production Methods
Industrial production of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves large-scale synthesis using biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound efficiently. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®-, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use in drug development and as a supplement for lysine deficiency.
Industry: The compound is used in the production of biodegradable polymers and as an additive in food and feed industries.
Mechanism of Action
The mechanism of action of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolic processes. The compound’s additional amino and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
L-Lysine: The parent compound, which lacks the additional amino and carboxyl groups.
L-Arginine: Another amino acid with similar structural features but different functional groups.
L-Ornithine: A derivative of lysine with a similar structure but different biochemical properties.
Uniqueness
L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is unique due to its additional functional groups, which confer distinct chemical and biochemical properties. These groups enable the compound to participate in a broader range of reactions and applications compared to its similar counterparts.
Properties
CAS No. |
63121-95-9 |
---|---|
Molecular Formula |
C9H19N3O4 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1 |
InChI Key |
IMSOBGJSYSFTKG-NKWVEPMBSA-N |
SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
Isomeric SMILES |
C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
Appearance |
Solid powder |
Key on ui other cas no. |
63121-95-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysinoalanine, (S,R)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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